molecular formula C27H23IN2O5S B306435 4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B306435
M. Wt: 614.5 g/mol
InChI Key: VAMIKXKGEJPUIE-NWEZUEQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C29H27IN2O5S. It is also known as I-BET-151, which is a small molecule inhibitor that targets BET bromodomains. BET bromodomains are a family of proteins that play a critical role in gene transcription regulation. I-BET-151 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

I-BET-151 targets BET bromodomains, which are a family of proteins that play a critical role in gene transcription regulation. BET bromodomains bind to acetylated lysine residues on histones, which are critical for the regulation of gene expression. By inhibiting BET bromodomains, I-BET-151 prevents the binding of BET proteins to acetylated lysine residues, thereby inhibiting the expression of genes involved in various diseases.
Biochemical and physiological effects:
I-BET-151 has been shown to have several biochemical and physiological effects. In cancer, I-BET-151 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in cancer cell survival and metastasis. In inflammation, I-BET-151 suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the expression of genes involved in the inflammatory response. In cardiovascular diseases, I-BET-151 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of I-BET-151 is its high potency and selectivity towards BET bromodomains. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. However, one of the limitations of I-BET-151 is its low solubility, which can affect its bioavailability and limit its therapeutic efficacy. It also exhibits off-target effects, which can lead to undesirable side effects.

Future Directions

There are several future directions for the development of I-BET-151. One of the directions is to improve its solubility and bioavailability to enhance its therapeutic efficacy. Another direction is to develop more selective BET bromodomain inhibitors to reduce off-target effects. Additionally, I-BET-151 can be used as a tool compound to study the role of BET bromodomains in various diseases and to identify new therapeutic targets.

Synthesis Methods

The synthesis of I-BET-151 involves several steps, including the synthesis of the key intermediate compound, 4-[(2-iodo-4-methoxyphenyl)methyl]phenol, and its subsequent reaction with 3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The final step involves the esterification of the resulting compound with 4-carboxybenzaldehyde. The overall yield of the synthesis process is around 10-15%.

Scientific Research Applications

I-BET-151 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, I-BET-151 has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer cells. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. In inflammation, I-BET-151 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. In cardiovascular diseases, I-BET-151 has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

properties

Product Name

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Molecular Formula

C27H23IN2O5S

Molecular Weight

614.5 g/mol

IUPAC Name

4-[[2-iodo-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16-,29-27?

InChI Key

VAMIKXKGEJPUIE-NWEZUEQQSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.